2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine
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Overview
Description
2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by further functionalization . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of electron-donating groups can enhance the compound’s reactivity towards oxidation.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Osimertinib: An anticancer drug.
Navelbine: Used in cancer treatment.
Alectinib: Another anticancer agent. What sets 2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H22Cl2N4 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H22Cl2N4/c1-3-25(4-2)11-12-26-19-7-5-6-8-20(19)27-14-18(24-21(26)27)15-9-10-16(22)17(23)13-15/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
IZESIETXJJMYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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